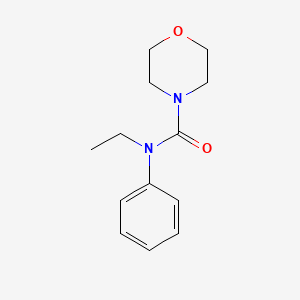

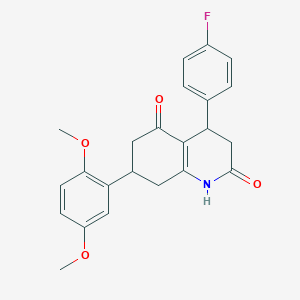

N-ethyl-N-phenyl-4-morpholinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-ethyl-N-phenyl-4-morpholinecarboxamide and related compounds often involves condensation reactions, starting from specific benzene derivatives and morpholine, followed by cyclization with hydrazine hydrate. For instance, compounds with structural similarities have been synthesized by condensation of isocyanato derivatives with morpholine-containing amines (Lu et al., 2017). This method reflects a common synthetic pathway that could potentially be adapted for the synthesis of N-ethyl-N-phenyl-4-morpholinecarboxamide.

Molecular Structure Analysis

The crystal structure of compounds closely related to N-ethyl-N-phenyl-4-morpholinecarboxamide reveals that they typically crystallize in the monoclinic system. For example, a structurally related compound was found to have a monoclinic crystal structure with specific lattice parameters (Lu et al., 2017). This information helps understand the molecular packing and potential intermolecular interactions that might influence its properties and reactivity.

Chemical Reactions and Properties

While specific reactions of N-ethyl-N-phenyl-4-morpholinecarboxamide are not detailed in the available literature, compounds with the morpholine moiety and similar structures participate in various chemical reactions. These reactions typically exploit the nucleophilicity of nitrogen in morpholine or the reactivity of adjacent functional groups. For example, morpholine derivatives have been used in the synthesis of compounds with biological activity, indicating the versatility of the morpholine ring in chemical transformations (Lu et al., 2017).

Physical Properties Analysis

The physical properties of compounds like N-ethyl-N-phenyl-4-morpholinecarboxamide, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in different environments. Although specific data for N-ethyl-N-phenyl-4-morpholinecarboxamide is not readily available, related compounds exhibit distinct physical characteristics that can be influenced by their molecular structure. For example, the crystallographic analysis provides insight into the solid-state properties, which are crucial for the material's application in various fields (Lu et al., 2017).

Chemical Properties Analysis

The chemical properties of N-ethyl-N-phenyl-4-morpholinecarboxamide, such as reactivity, stability, and interaction with other molecules, can be inferred from studies on similar compounds. These properties are often determined by functional groups, molecular geometry, and electronic structure. Although direct studies on N-ethyl-N-phenyl-4-morpholinecarboxamide are limited, related research indicates a potential for diverse reactivity and applications, particularly in synthesis and medicinal chemistry (Lu et al., 2017).

properties

IUPAC Name |

N-ethyl-N-phenylmorpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-15(12-6-4-3-5-7-12)13(16)14-8-10-17-11-9-14/h3-7H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQNUQNKHYODPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47200617 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-ethyl-N-phenylmorpholine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5534358.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N'-(5-methyl-2-pyridinyl)sulfamide](/img/structure/B5534373.png)

![4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5534391.png)

![(3aS*,7aR*)-5-methyl-2-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5534406.png)

![6-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5534418.png)

![4-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5534439.png)

![4-(1H-imidazol-2-yl)-1-[4-(3-piperidinylmethyl)benzoyl]piperidine dihydrochloride](/img/structure/B5534444.png)

![2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5534449.png)